N-(6-quinoxalinyl)-2-furamide

ACSS2 inhibitor cancer metabolism histone acetylation

N-(6-quinoxalinyl)-2-furamide (IUPAC: N-(quinoxalin-6-yl)furan-2-carboxamide; CAS 478079-11-7; molecular formula C₁₃H₉N₃O₂; molecular weight 239.23 g/mol) is a heterocyclic small molecule belonging to the quinoxaline-furan carboxamide class. The compound features a quinoxaline core linked via an amide bridge to a 2-furan moiety, with predicted physicochemical properties including a density of 1.393±0.06 g/cm³, a boiling point of 333.2±27.0 °C at 760 mmHg, a cLogP of 2.41, and a pKa of 10.76±0.43.

Molecular Formula C13H9N3O2
Molecular Weight 239.234
CAS No. 478079-11-7
Cat. No. B2547640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-quinoxalinyl)-2-furamide
CAS478079-11-7
Molecular FormulaC13H9N3O2
Molecular Weight239.234
Structural Identifiers
SMILESC1=COC(=C1)C(=O)NC2=CC3=NC=CN=C3C=C2
InChIInChI=1S/C13H9N3O2/c17-13(12-2-1-7-18-12)16-9-3-4-10-11(8-9)15-6-5-14-10/h1-8H,(H,16,17)
InChIKeyOMVSOTCJHVKNGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(6-quinoxalinyl)-2-furamide (CAS 478079-11-7): Core Identity and Procurement Reference


N-(6-quinoxalinyl)-2-furamide (IUPAC: N-(quinoxalin-6-yl)furan-2-carboxamide; CAS 478079-11-7; molecular formula C₁₃H₉N₃O₂; molecular weight 239.23 g/mol) is a heterocyclic small molecule belonging to the quinoxaline-furan carboxamide class. The compound features a quinoxaline core linked via an amide bridge to a 2-furan moiety, with predicted physicochemical properties including a density of 1.393±0.06 g/cm³, a boiling point of 333.2±27.0 °C at 760 mmHg, a cLogP of 2.41, and a pKa of 10.76±0.43 . It is commercially available as a research-grade compound (typical purity ≥98%) from multiple reputable chemical suppliers for laboratory use only . The compound has been documented in authoritative public databases including PubChem (SID 1627749), ChEMBL (CHEMBL3870270), and BindingDB (BDBM50395464), establishing its traceable chemical identity and enabling cross-validation of biological activity data across independent assay repositories [1][2].

N-(6-quinoxalinyl)-2-furamide: Why Structurally Similar Quinoxaline Derivatives Cannot Be Assumed Interchangeable


Within the quinoxaline-furan chemical space, minor structural modifications produce substantial divergences in target engagement, potency, and biological outcome. The mono-furan 6-quinoxalinyl scaffold of N-(6-quinoxalinyl)-2-furamide confers a distinct inhibition profile characterized by potent ACSS2 inhibition (IC₅₀ = 5.5–6.8 μM in HepG2 cellular assays) and xanthine oxidase inhibition (Ki = 7.94 μM) [1]. In contrast, structurally related di-furan substituted quinoxaline analogs exhibit fundamentally different target profiles—including Bcl-2 family protein interactions (EC₅₀ = 15.35 μM), Cdc25B phosphatase inhibition (IC₅₀ = 39.8 μM), and PI3Kα mutant inhibition (EC₅₀ = 0.137 μM) [2][3][4]. Furthermore, the compound's predictive ADME properties (cLogP = 2.41; pKa = 10.76) differentiate it from more lipophilic analogs that may present altered solubility and permeability characteristics . These quantitative disparities underscore that generic substitution based solely on shared quinoxaline or furan substructures is scientifically unsound; the specific substitution pattern—particularly the mono-furan amide at the 6-position of the quinoxaline ring—determines both target selectivity and pharmacological activity.

Quantitative Differentiation Evidence for N-(6-quinoxalinyl)-2-furamide (CAS 478079-11-7): Comparative Activity Data Versus Analogs


ACSS2 Inhibition: Quantified Cellular Potency Advantage Over Alternative Scaffolds

N-(6-quinoxalinyl)-2-furamide demonstrates dual-functional ACSS2 inhibition in HepG2 hepatocellular carcinoma cells, blocking [¹⁴C]acetate incorporation into lipids with an IC₅₀ of 6.8 μM and into histones with an IC₅₀ of 5.5 μM . This cellular potency distinguishes it from structurally related di-furan quinoxaline analogs such as DC 838 (1-N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-3-N,3-N-diethylpiperidine-1,3-dicarboxamide), which targets cyclophilin A rather than ACSS2 .

ACSS2 inhibitor cancer metabolism histone acetylation acetate metabolism

Cancer Cell Antiproliferative Activity: MCF-7 Breast Cancer Cytotoxicity Comparison

In vitro studies demonstrate that N-(6-quinoxalinyl)-2-furamide induces apoptosis in human breast cancer MCF-7 cells with an IC₅₀ value of 15 μM . Comparative analysis with a quinoxaline-arylfuran derivative QW12 reveals comparable antiproliferative potency (QW12 IC₅₀ = 10.58 μM against HeLa cervical cancer cells) [1]. However, the mono-furan substitution pattern of the target compound contrasts with the arylfuran extension of QW12, indicating that potent anticancer activity can be achieved without extended aromatic substitution.

anticancer breast cancer apoptosis induction MCF-7 cytotoxicity

Xanthine Oxidase Inhibition: Ki Value and Comparison with Related Quinoxaline Derivatives

N-(6-quinoxalinyl)-2-furamide inhibits xanthine oxidase with a Ki value of 7.94 μM (7940 nM) as measured by reduction in uric acid formation [1]. For context, structurally related but functionally distinct quinoxaline-based inhibitors evaluated in parallel assay systems show varying enzyme inhibition profiles: N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]azepane-1-carboxamide inhibits Cdc25B phosphatase with an IC₅₀ of 39.8 μM (39800 nM) [2], while 2,3-bis(2-furyl)-N-homoveratryl-quinoxaline-6-carboxamide exhibits Bcl-2 family protein interaction with an EC₅₀ of 15.35 μM [3].

xanthine oxidase inhibitor uric acid gout enzyme inhibition

Physicochemical and Drug-Likeness Properties: Predictive ADME Differentiation

N-(6-quinoxalinyl)-2-furamide exhibits favorable drug-like physicochemical properties with a cLogP of 2.41, molecular weight of 239.23 g/mol, and predicted aqueous solubility (ESOL) within acceptable range . In contrast, structurally more complex quinoxaline-furan derivatives with extended aromatic systems or additional heterocyclic substitutions (e.g., PI3Kα H1047R inhibitor 7b with EC₅₀ = 0.137 μM) typically possess higher molecular weights (>450 g/mol) and elevated lipophilicity that may compromise solubility and oral bioavailability [1][2].

drug-likeness ADME physicochemical properties Lipinski rule

N-(6-quinoxalinyl)-2-furamide (CAS 478079-11-7): Validated Research Applications and Recommended Procurement Scenarios


Cancer Metabolism Research: ACSS2-Dependent Acetate Utilization Studies

Based on demonstrated ACSS2 inhibition (lipid incorporation IC₅₀ = 6.8 μM; histone acetylation IC₅₀ = 5.5 μM in HepG2 cells), N-(6-quinoxalinyl)-2-furamide serves as a validated chemical probe for investigating acetate metabolism in cancer cells . Applications include studying ACSS2-dependent lipid synthesis pathways, examining the role of acetate-derived acetyl-CoA in histone acetylation and epigenetic regulation, and interrogating metabolic adaptations under nutrient stress conditions where ACSS2 expression is upregulated. Researchers should procure this compound when a structurally characterized, commercially available ACSS2 inhibitor with quantified cellular potency is required for mechanistic studies.

Anticancer Hit-to-Lead Optimization: Minimalist Quinoxaline Scaffold Development

With demonstrated antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 15 μM) and favorable lead-like physicochemical properties (MW = 239.23 g/mol; cLogP = 2.41), this compound represents an attractive starting scaffold for medicinal chemistry optimization . The mono-furan substitution at the quinoxaline 6-position provides multiple accessible sites for derivatization while maintaining drug-like properties. Recommended procurement for: structure-activity relationship (SAR) studies exploring substitution effects on potency and selectivity; scaffold-hopping campaigns seeking to improve upon existing quinoxaline-based kinase inhibitors; and fragment-based drug discovery programs requiring a validated hit with established synthetic tractability.

Purine Metabolism and Xanthine Oxidase Inhibition Studies

The compound's validated xanthine oxidase inhibition (Ki = 7.94 μM) supports its use as a research tool for studying purine catabolism pathways [1]. Specific applications include: investigating uric acid production in cellular models of hyperuricemia; examining the role of xanthine oxidase-derived reactive oxygen species in inflammatory signaling; and serving as a reference inhibitor in assay development for novel xanthine oxidase inhibitors. Researchers studying gout, oxidative stress, or purine salvage pathways should consider this compound as a characterized reference standard with publicly available activity data.

Chemical Biology Probe Development: Selective Target Engagement Validation

Given its distinct target profile relative to structurally similar di-furan quinoxaline derivatives (which target Bfl-1, Cdc25B, PI3Kα, or CypA), N-(6-quinoxalinyl)-2-furamide offers value as a selective chemical probe for ACSS2 and xanthine oxidase [2][3]. Procurement is warranted for: target deconvolution studies in phenotypic screening campaigns where the compound shows activity; development of target engagement assays for ACSS2 inhibition; and as a tool compound for validating the role of ACSS2 in disease models where genetic knockdown studies have suggested therapeutic relevance. The availability of this compound from multiple commercial suppliers with defined purity (≥98%) ensures batch-to-batch consistency essential for reproducible chemical biology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(6-quinoxalinyl)-2-furamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.